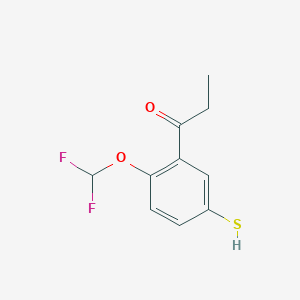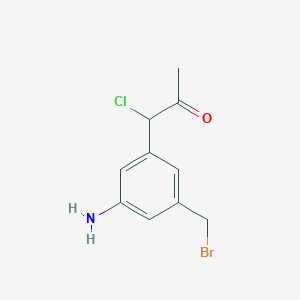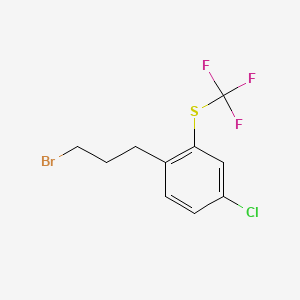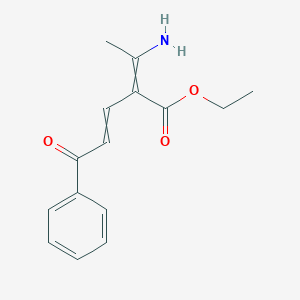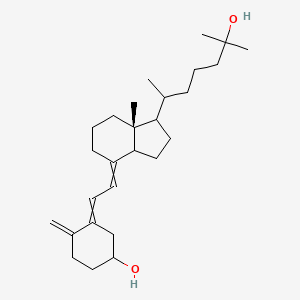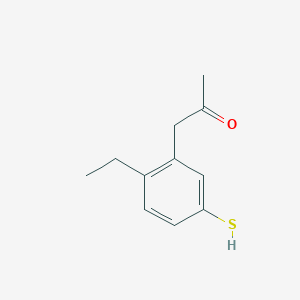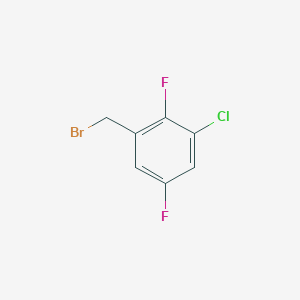
4-Isopropyl-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group . The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Aplicaciones Científicas De Investigación
4-Isopropyl-3-(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Comparación Con Compuestos Similares
4-Trifluoromethylphenol: Shares the trifluoromethyl group but lacks the isopropyl group.
4-Isopropylphenol: Contains the isopropyl group but lacks the trifluoromethyl group.
4-Hydroxybenzotrifluoride: Another compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness: 4-Isopropyl-3-(trifluoromethyl)phenol is unique due to the combination of both isopropyl and trifluoromethyl groups on the phenol ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
4-propan-2-yl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6,14H,1-2H3 |
Clave InChI |
KCGPLBWMCXLGFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


